Technical Whitepaper: Tauro-β-muricholic Acid-d4 Sodium Salt in Bile Acid Metabolomics
Technical Whitepaper: Tauro-β-muricholic Acid-d4 Sodium Salt in Bile Acid Metabolomics
Executive Summary
Tauro-β-muricholic Acid-d4 (T-β-MCA-d4) Sodium Salt is a high-purity, isotopically labeled internal standard designed for the precise quantification of Tauro-β-muricholic acid (T-β-MCA) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
T-β-MCA is a murine-specific primary bile acid that functions as a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR) . Its abundance is directly modulated by the gut microbiome, making it a critical biomarker in research concerning obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and the gut-liver axis. The d4-labeled variant ensures accurate normalization against matrix effects, extraction losses, and ionization variability inherent in complex biological matrices like plasma, liver tissue, and feces.
Chemical Identity & Physicochemical Properties[1]
| Property | Specification |
| Compound Name | Tauro-β-muricholic Acid-d4 Sodium Salt |
| Synonyms | T-β-MCA-d4; Tauro-β-muricholate-d4; N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 |
| CAS Number | 25696-60-0 (Unlabeled parent) |
| Molecular Formula | C₂₆H₄₀D₄NO₇S[1][2][3][4][5][6][7][8] • Na |
| Molecular Weight | ~541.71 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) |
| Solubility | Soluble in Water, Methanol, Ethanol, DMSO, DMF |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C; Hygroscopic (Store under inert gas recommended) |
Mechanistic Context: The Murine-Specific FXR Antagonist
Understanding the biological role of T-β-MCA is essential for experimental design. Unlike humans, who primarily synthesize Cholic Acid (CA) and Chenodeoxycholic Acid (CDCA), mice possess specific cytochrome P450 enzymes that convert CDCA into hydrophilic muricholic acids.
Biosynthetic Pathway[3]
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Cholesterol is converted to CDCA via the classic (neutral) pathway initiated by Cyp7a1.[3][9]
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In mice, Cyp2c70 hydroxylates CDCA at the 6-position to form α-Muricholic Acid (α-MCA) .
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α-MCA is epimerized to β-Muricholic Acid (β-MCA) .
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β-MCA is conjugated with taurine in the liver to form Tauro-β-muricholic Acid (T-β-MCA) .
Physiological Impact
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FXR Antagonism: T-β-MCA is a competitive antagonist of the nuclear receptor FXR.
-
Metabolic Regulation: High levels of T-β-MCA (seen in germ-free mice) inhibit intestinal FXR, which suppresses FGF15 production. This leads to upregulation of Cyp7a1 and increased bile acid synthesis, protecting against diet-induced obesity.
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Microbial Modulation: Gut bacteria hydrolyze T-β-MCA (deconjugation via Bile Salt Hydrolase, BSH), reducing the pool of FXR antagonists and promoting obesity/metabolic dysfunction.
Pathway Visualization
Figure 1: Murine-specific biosynthesis of Tauro-β-muricholic acid and its antagonistic regulatory loop on FXR.
Technical Application: LC-MS/MS Quantification
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Quantifying bile acids is challenging due to their structural similarity (isomers) and significant matrix effects in feces and plasma. T-β-MCA-d4 serves as the ideal Internal Standard (IS) because:
-
Co-elution: It elutes at the exact same retention time as endogenous T-β-MCA.
-
Matrix Compensation: It experiences the exact same ionization suppression or enhancement as the analyte.
-
Differentiation: The mass shift (+4 Da) allows distinct detection in the mass spectrometer.
Experimental Protocol: Extraction & Analysis
Reagents Required
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Internal Standard: T-β-MCA-d4 Sodium Salt (dissolved in MeOH at 1 µM).
Step 1: Sample Preparation (Plasma/Serum)
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Aliquot: Transfer 50 µL of mouse plasma to a 1.5 mL centrifuge tube.
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Spike IS: Add 10 µL of T-β-MCA-d4 working solution (e.g., 500 nM).
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Precipitate: Add 150 µL of ice-cold Methanol (1:3 v/v ratio).
-
Vortex: Mix vigorously for 30 seconds.
-
Incubate: Keep at -20°C for 20 minutes to ensure protein precipitation.
-
Centrifuge: Spin at 15,000 x g for 15 minutes at 4°C.
-
Transfer: Move supernatant to an LC vial. (Optional: Evaporate under nitrogen and reconstitute in 50:50 MeOH:Water if sensitivity enhancement is needed).
Step 2: LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Methanol).
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[5]
Step 3: Mass Spectrometry Parameters (MRM)
Bile acids ionize best in negative mode.[10] The d4 label is typically on the steroid core, while the fragmentation usually targets the taurine moiety (m/z 80 or 124).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| T-β-MCA (Endogenous) | 514.3 [M-H]⁻ | 80.0 (HSO₃⁻) | ~40-50 |
| T-β-MCA (Endogenous) | 514.3 [M-H]⁻ | 124.0 (Taurine) | ~30-40 |
| T-β-MCA-d4 (IS) | 518.3 [M-H]⁻ | 80.0 (HSO₃⁻) | ~40-50 |
| T-β-MCA-d4 (IS) | 518.3 [M-H]⁻ | 124.0 (Taurine) | ~30-40 |
Note: The m/z 80.0 transition is often more sensitive, while m/z 124.0 is more specific. Validate based on your matrix interference.
Workflow Visualization
Figure 2: Step-by-step extraction and analysis workflow for bile acid quantification.
Data Interpretation & Quality Control
Calculation
Quantification is performed using the Peak Area Ratio :
Quality Control Checks
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Retention Time Match: The d4 standard must elute within ±0.05 min of the endogenous analyte.
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Isotopic Contribution: Ensure the unlabeled T-β-MCA does not contribute signal to the d4 channel (M+4), and vice versa. The d4 purity (≥99%) minimizes this, but high concentrations of endogenous bile acid can sometimes saturate the detector.
-
Recovery: Typical recovery from plasma using MeOH precipitation is >85%.
Handling & Stability
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Hygroscopic Nature: The sodium salt form absorbs moisture. Allow the vial to reach room temperature before opening to prevent condensation.
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Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for up to 6 months at -20°C.
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Light Sensitivity: Bile acids are generally stable to light, but storage in amber vials is Good Laboratory Practice (GLP).
References
-
Sayin, S. I., et al. (2013). "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[11] Cell Metabolism. Link
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Li, F., et al. (2013).[12] "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity."[12] Nature Communications. Link
-
Cayman Chemical. "Tauro-β-muricholic Acid-d4 (sodium salt) Product Information." Link
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Sarafian, M. H., et al. (2015). "Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry." Analytical Chemistry. Link
-
Takahashi, S., et al. (2016). "Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism."[13] Journal of Internal Medicine. Link
Sources
- 1. agilent.com [agilent.com]
- 2. Metabolism and effects on biliary lipid secretion of murocholic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
